(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
Overview
Description
(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Cryptophycins : This compound is utilized in the synthesis of cryptophycins, a class of potent antitumor agents. Eggen et al. (2000) developed efficient protocols for synthesizing major components of cryptophycins using a similar compound (Eggen et al., 2000).
Production of Highly Functionalized Amino Acids : Mehlführer, Thirring, and Berner (1997) investigated the Lewis acid-catalyzed carbonyl−ene reaction using a similar compound to produce highly functionalized amino acids, demonstrating the compound's role in complex organic syntheses (Mehlführer, Thirring, & Berner, 1997).
Development of Triazole Oxides : Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides using a similar compound, highlighting its utility in creating novel organic compounds (Zelenov et al., 2014).
Synthesis of Dipeptide 4-Nitroanilides : Schutkowski, Mrestani-Klaus, and Neubert (2009) synthesized a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, which are important in peptide synthesis, using related compounds (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Biosynthesis of Key Intermediates for Statins : Liu et al. (2018) demonstrated the use of a similar compound in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing statins like atorvastatin and rosuvastatin (Liu et al., 2018).
Properties
IUPAC Name |
tert-butyl (4S,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXBUWPBDVKEB-KSSFIOAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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